tiazoles 2,4-disustituidos

2,4-Disubstituted Thiazoles are a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms. This specific group of thiazoles exhibits diverse structural features due to the substituents at positions 2 and 4, which can significantly influence their physical and chemical properties. These compounds are widely utilized in various applications owing to their unique characteristics.

In pharmaceuticals, 2,4-disubstituted thiazoles have been extensively explored for their potential as antifungal agents, antimicrobial agents, and anti-inflammatory drugs due to their ability to modulate cellular responses through diverse mechanisms of action. Additionally, these molecules can act as ligands in coordination chemistry, making them valuable in the development of metal-based therapeutics.

From a synthetic perspective, the introduction of substituents at positions 2 and 4 often requires sophisticated organic synthesis techniques such as Suzuki coupling or Sonogashira coupling to achieve high yields with minimal side products. The versatility in modification allows for the fine-tuning of biological activities, making these compounds highly sought after in both academic research and industrial settings.

Overall, 2,4-disubstituted thiazoles represent a promising class of heterocycles with broad applications across multiple scientific disciplines, particularly in medicinal chemistry and material science.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

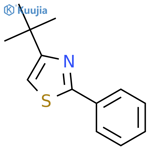

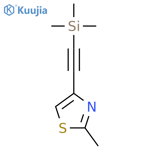

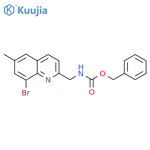

|

Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- | 19960-63-5 | C13H15NS |

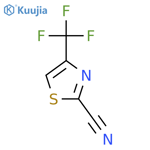

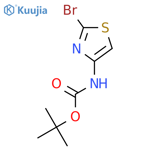

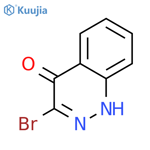

|

4-(trifluoromethyl)-2-Thiazolecarbonitrile | 1221188-44-8 | C5HF3N2S |

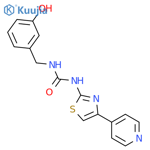

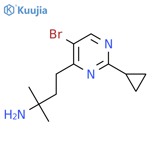

|

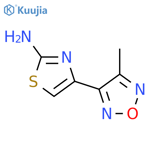

RKI-1447 | 1342278-01-6 | C16H14N4O2S |

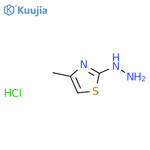

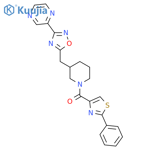

|

2-Hydrazino-4-methyl-1,3-thiazole Hydrochloride | 14397-08-1 | C4H8ClN3S |

|

4-(4-Methyl-furazan-3-yl)-thiazol-2-ylamine | 339311-69-2 | C6H6N4OS |

|

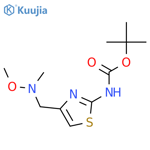

{4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester | 1100350-49-9 | C11H19N3O3S |

|

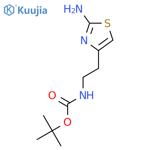

tert-Butyl 2-(2-aminothiazol-4-yl)ethylcarbamate | 956018-34-1 | C10H17N3O2S |

|

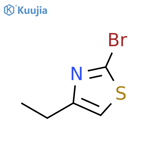

2-Bromo-4-ethylthiazole | 89322-56-5 | C5H6BrNS |

|

2-Methyl-4-2-(trimethylsilyl)ethynyl-1,3-thiazole | 329203-85-2 | C9H13NSSi |

|

tert-Butyl (2-bromothiazol-4-yl)carbamate | 1245647-95-3 | C8H11BrN2O2S |

Literatura relevante

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

Proveedores recomendados

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

-

-

-

3-Bromo-1H-cinnolin-4-one Cas No: 335242-55-2

3-Bromo-1H-cinnolin-4-one Cas No: 335242-55-2